

# The Discovery of AMP-Activated Protein kinase (AMPK): A Technical Guide

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An In-depth Exploration of the Core Discovery and Characterization of a Master Regulator of Cellular Metabolism

For researchers, scientists, and drug development professionals, understanding the foundational discoveries of key cellular regulators is paramount. This technical guide delves into the seminal work that led to the identification and characterization of AMP-activated protein kinase (AMPK), a critical enzyme in cellular energy homeostasis. We will explore the initial observations, key experiments, and the researchers who pieced together the puzzle of this intricate signaling pathway.

## The Initial Spark: An Unexpected Kinase Activity

The journey to discovering AMPK began with studies on the regulation of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. In the late 1970s and early 1980s, researchers, including Grahame Hardie and his group at the University of Dundee, observed that ACC could be phosphorylated and inactivated by a kinase that was not dependent on cyclic AMP.<sup>[1][2]</sup> This novel kinase activity was found to be sensitive to the cellular energy state, specifically the ratio of AMP to ATP.

## The Purification and Characterization of a Novel Kinase

The quest to identify this new kinase involved a series of meticulous biochemical experiments. The Hardie lab, among others, embarked on the purification of this enzymatic activity from rat liver.

## Experimental Protocol: Purification of AMPK from Rat Liver (Abridged)

A simplified, conceptual outline of the purification process is as follows:

- **Homogenization:** Rat livers were homogenized in a buffer containing protease and phosphatase inhibitors to preserve the kinase's activity and phosphorylation state.
- **Polyethylene Glycol Precipitation:** The homogenate was subjected to precipitation with polyethylene glycol to enrich for the kinase.
- **Ion-Exchange Chromatography:** The enriched fraction was then passed through a series of ion-exchange chromatography columns (e.g., DEAE-Sephacel, phosphocellulose) to separate proteins based on their charge.
- **Affinity Chromatography:** Further purification was achieved using affinity chromatography, for instance, with blue Sepharose.
- **Gel Filtration Chromatography:** The final step often involved gel filtration to separate the kinase complex based on its size.

This multi-step process led to the isolation of a protein complex with a native molecular mass of approximately 190 kDa.

## Unraveling the Structure: A Heterotrimeric Complex

Further characterization revealed that this novel kinase, which they named AMP-activated protein kinase (AMPK), was a heterotrimeric complex composed of three distinct subunits:

- **$\alpha$  (alpha) subunit:** The catalytic subunit, containing the kinase domain responsible for transferring a phosphate group to its substrates.
- **$\beta$  (beta) subunit:** A scaffolding subunit that contains a carbohydrate-binding module.

- $\gamma$  (gamma) subunit: The regulatory subunit that contains four cystathionine- $\beta$ -synthase (CBS) domains, which are the binding sites for AMP, ADP, and ATP.

The discovery of this heterotrimeric structure was a crucial step in understanding how AMPK function is regulated.

## The Key to Regulation: The AMP/ATP Ratio and Threonine 172

The defining characteristic of AMPK is its activation in response to an increase in the cellular AMP:ATP ratio, a hallmark of energy stress. This activation is a multi-faceted process:

- **Allosteric Activation:** The binding of AMP to the  $\gamma$  subunit induces a conformational change that allosterically activates the kinase.
- **Phosphorylation of the Activation Loop:** For full activation, the  $\alpha$  subunit must be phosphorylated on a specific threonine residue within its activation loop.

## Identification of the Critical Phosphorylation Site: Threonine 172

A pivotal discovery was the identification of Threonine 172 (Thr172) on the  $\alpha$  subunit as the key phosphorylation site for AMPK activation.<sup>[3]</sup>

A general approach to identifying the phosphorylation site involved:

- **In Vitro Phosphorylation:** Purified, inactive AMPK was incubated with an upstream kinase preparation and [ $\gamma$ -<sup>32</sup>P]ATP to radiolabel the phosphorylated sites.
- **Proteolytic Digestion:** The radiolabeled  $\alpha$  subunit was isolated and digested with a protease (e.g., trypsin) to generate smaller peptides.
- **Peptide Separation:** The resulting phosphopeptides were separated using techniques like high-performance liquid chromatography (HPLC).
- **Edman Degradation and Mass Spectrometry:** The sequence of the radioactive peptides was determined using Edman degradation, and the exact site of phosphorylation was confirmed.

by mass spectrometry.

This meticulous work pinpointed Thr172 as the critical residue.

## Measuring AMPK Activity: The SAMS Peptide Assay

To facilitate the study of AMPK, a reliable and specific assay was developed. The "SAMS" peptide, derived from the sequence of ACC around the AMPK phosphorylation site (Ser79), became a widely used tool.

### Experimental Protocol: AMPK Activity Assay using SAMS Peptide

- **Reaction Mixture Preparation:** A reaction buffer is prepared containing HEPES, dithiothreitol, AMP, and  $MgCl_2$ .
- **Addition of Components:** The SAMS peptide, the AMPK sample, and  $[\gamma\text{-}^{32}P]\text{ATP}$  are added to the reaction mixture.
- **Incubation:** The reaction is incubated at  $30^\circ\text{C}$  to allow for the phosphorylation of the SAMS peptide by AMPK.
- **Stopping the Reaction and Spotting:** The reaction is stopped, and a portion of the mixture is spotted onto P81 phosphocellulose paper.
- **Washing:** The paper is washed with phosphoric acid to remove unincorporated  $[\gamma\text{-}^{32}P]\text{ATP}$ .
- **Scintillation Counting:** The radioactivity incorporated into the SAMS peptide, which is bound to the paper, is measured using a scintillation counter. The amount of radioactivity is directly proportional to the AMPK activity.

## The Upstream Regulators: LKB1 and CaMKK2

A significant breakthrough in understanding AMPK signaling was the identification of its upstream kinases, the enzymes responsible for phosphorylating Thr172.

- **LKB1 (Liver Kinase B1):** In 2003, it was discovered that the tumor suppressor kinase LKB1 is a major upstream kinase for AMPK. This finding linked cellular metabolism to cancer biology.

LKB1, in a complex with the accessory proteins STRAD and MO25, phosphorylates and activates AMPK in response to an increase in the AMP:ATP ratio.

- CaMKK2 (Calcium/Calmodulin-dependent Protein Kinase Kinase 2): Subsequently, CaMKK2 was identified as another important upstream kinase for AMPK. CaMKK2 activates AMPK in response to increases in intracellular calcium levels, independently of changes in the AMP:ATP ratio.

## Quantitative Data Summary

The following tables summarize key quantitative data related to the discovery and characterization of AMPK.

Table 1: Michaelis-Menten Constants (Km) for AMPK

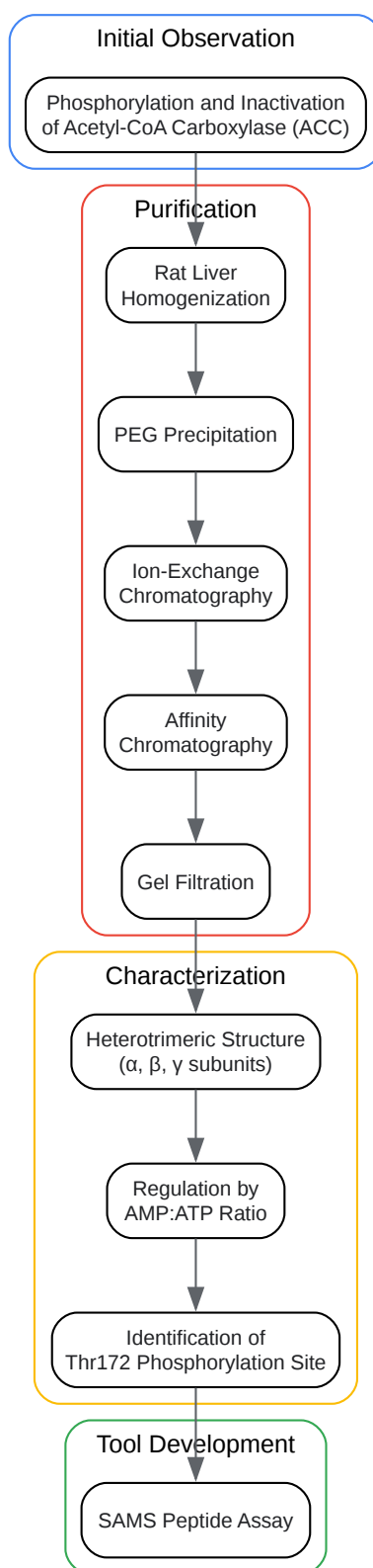
| Substrate    | Km Value (μM) |
|--------------|---------------|
| ATP          | ~25-26        |
| SAMS Peptide | ~16-27        |

Table 2: Fold Activation of AMPK

| Activator/Condition                  | Fold Activation |
|--------------------------------------|-----------------|
| AMP (allosteric)                     | >10-fold        |
| Phosphorylation at Thr172            | >100-fold       |
| A-769662 (pharmacological activator) | up to 10-fold   |
| Exercise (in skeletal muscle)        | ~2.4-fold       |

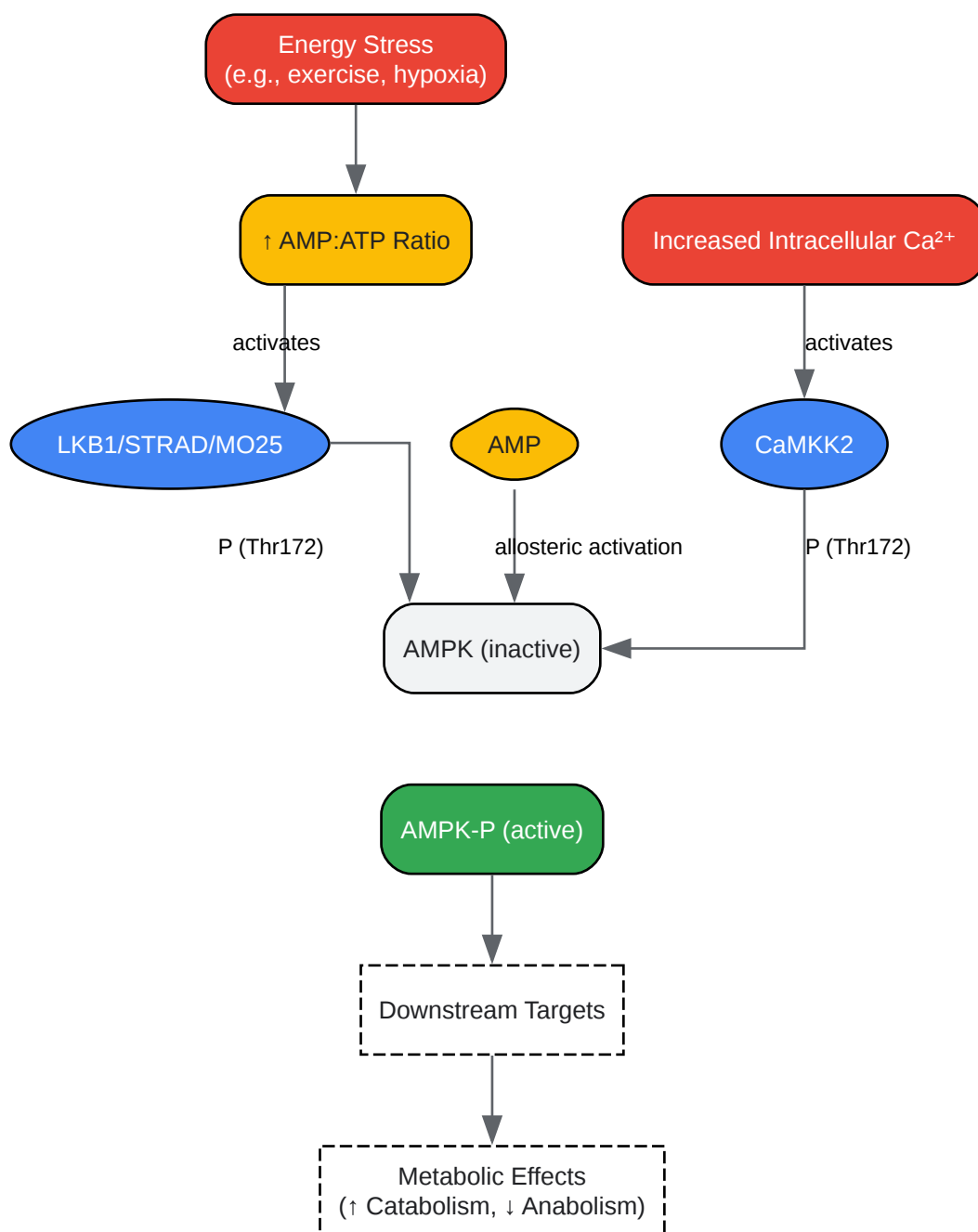
## Visualizing the Discovery and Pathway

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows described in this guide.



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**Caption:** Workflow of the discovery of AMPK.



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**Caption:** The AMPK signaling pathway.

## Conclusion

The discovery of AMPK is a testament to the power of fundamental biochemical research. From an initial observation of an unusual kinase activity, a complex and elegant signaling pathway was uncovered that lies at the heart of cellular energy regulation. The identification of its

structure, regulatory mechanisms, and upstream kinases has not only profounded our understanding of cellular metabolism but has also opened up new avenues for therapeutic intervention in a wide range of diseases, including metabolic disorders and cancer. The experimental protocols and quantitative data presented in this guide provide a technical foundation for researchers continuing to explore the multifaceted roles of this crucial enzyme.

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